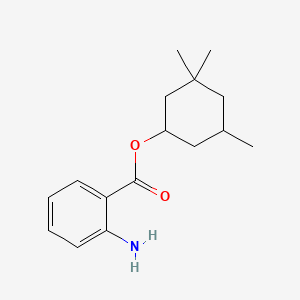

3,3,5-Trimethylcyclohexyl 2-aminobenzoate

Description

3,3,5-Trimethylcyclohexyl 2-aminobenzoate is an ester derivative of 2-aminobenzoic acid (anthranilic acid) with a substituted cyclohexyl moiety. The trimethylcyclohexyl group confers lipophilicity, enhancing solubility in oil-based formulations, while the 2-aminobenzoate moiety may contribute to UV absorption or biological activity.

Properties

CAS No. |

84434-70-8 |

|---|---|

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

(3,3,5-trimethylcyclohexyl) 2-aminobenzoate |

InChI |

InChI=1S/C16H23NO2/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12H,8-10,17H2,1-3H3 |

InChI Key |

ZZIOHIIUIJCJIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethylcyclohexyl 2-aminobenzoate typically involves the esterification of 3,3,5-trimethylcyclohexanol with 2-aminobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of 3,3,5-Trimethylcyclohexyl 2-aminobenzoate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylcyclohexyl 2-aminobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Applications in Materials Science

1. Epoxy Resins and Coatings:

- Hardeners for Epoxy Systems: The compound is utilized as a hardener in epoxy resins, enhancing their mechanical properties and chemical resistance. It is particularly effective in self-leveling and trowelable flooring systems, offering durability and long-lasting performance in civil engineering applications such as paving and concrete repair .

- Corrosion Protection: It is also employed in coatings that provide superior corrosion protection for metals, making it valuable in industrial applications where metal components are exposed to harsh environments .

2. Adhesives and Sealants:

- The compound acts as a key ingredient in formulating adhesives and sealants that require strong bonding capabilities and resistance to environmental degradation. Its chemical structure allows for enhanced adhesion properties .

Applications in Medicinal Chemistry

1. Antitumor Activity:

2. Biological Evaluation:

- The compound's derivatives have been studied for their biological activities, including antioxidant properties and effects on various biological targets. These findings highlight the compound's potential in pharmaceutical formulations aimed at treating inflammatory diseases and other health conditions .

Case Studies

Case Study 1: Use in Flooring Systems

- A study evaluating the performance of epoxy flooring systems containing 3,3,5-trimethylcyclohexyl 2-aminobenzoate demonstrated improved mechanical strength and resistance to wear compared to traditional formulations. The findings suggested that incorporating this compound enhances the longevity of flooring systems used in high-traffic areas.

Case Study 2: Antitumor Efficacy

- In a preclinical study involving various cancer cell lines, derivatives of aminobenzoates were tested for their antiproliferative effects. Compounds similar to 3,3,5-trimethylcyclohexyl 2-aminobenzoate showed IC50 values ranging from nanomolar concentrations, indicating significant potential for further development as anticancer agents .

Environmental Impact

While the applications of 3,3,5-trimethylcyclohexyl 2-aminobenzoate are promising, it is essential to consider its environmental impact during production and use. Regulatory assessments indicate that while the compound has low acute toxicity levels, ongoing monitoring of its environmental release during manufacturing processes is necessary to mitigate potential ecological risks .

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylcyclohexyl 2-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Homosalate (3,3,5-Trimethylcyclohexyl 2-Hydroxybenzoate)

- Structure: Differs by a hydroxyl (-OH) group instead of an amino (-NH₂) group on the benzoate ring.

- Applications : Widely used as a UVB filter in sunscreens .

- Safety : Classified as a weak endocrine disruptor and environmental toxin (EWG rating 4) due to photodegradation into harmful byproducts .

- Physical Properties : Molecular weight 262.34 g/mol, density 1.045 g/mL, boiling point 161–165°C .

Meradimate (Menthyl Anthranilate)

- Structure: 5-Methyl-2-(propan-2-yl)cyclohexyl 2-aminobenzoate. Shares the 2-aminobenzoate core but with a menthyl substituent.

- Applications : UVA/UVB absorber in sunscreens .

- Regulatory Status : Approved in cosmetic formulations at concentrations ≤5% in some regions .

Octisalate (Ethylhexyl Salicylate)

Key Comparative Data

Table 1: Structural and Functional Comparison

Regulatory and Environmental Considerations

- Homosalate : Restricted to ≤7.34% in EU cosmetics due to bioaccumulation risks .

- Meradimate : Generally recognized as safe at lower concentrations but less studied than homosalate .

- 3,3,5-Trimethylcyclohexyl 2-aminobenzoate: Requires further ecotoxicological studies to assess biodegradation and aquatic toxicity, paralleling concerns for homosalate .

Biological Activity

3,3,5-Trimethylcyclohexyl 2-aminobenzoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its effects on human health, potential toxicity, and endocrine activity, supported by relevant data and case studies.

3,3,5-Trimethylcyclohexyl 2-aminobenzoate is known for its structural characteristics that influence its biological interactions. The compound is categorized as an amine derivative of benzoic acid and is primarily studied for its applications in various fields, including cosmetics and pharmaceuticals.

Endocrine Activity

Recent assessments have indicated that 3,3,5-trimethylcyclohexyl 2-aminobenzoate exhibits low intrinsic biological activity concerning endocrine disruption. Studies utilizing the ToxCast database suggest that the compound has minimal risk of toxicity related to endocrine disruption in humans .

Table 1: Endocrine Activity Assessment

| Endpoint | Assay Type | Result |

|---|---|---|

| Thyroid Receptor Antagonism | GH3 Cell Line | Low Activity |

| Estrogen Receptor Agonism | Transactivation Assay | Negative |

| Androgen Receptor Activity | Competitive Binding Assay | Negative |

Toxicological Profile

The toxicological profile of the compound indicates low acute toxicity. An oral toxicity study revealed an LD50 value of approximately 1,030 mg/kg in male rats, suggesting that while it may cause irritation upon exposure, it does not present significant acute hazards .

Case Study: Occupational Exposure

A case study highlighted the potential for allergic contact dermatitis in individuals with frequent occupational exposure to similar amine compounds. Although specific data on 3,3,5-trimethylcyclohexyl 2-aminobenzoate was limited, the findings underscore the importance of monitoring exposure levels in industrial settings .

Irritation and Sensitization

Research has shown that compounds structurally similar to 3,3,5-trimethylcyclohexyl 2-aminobenzoate can induce skin irritation and sensitization. In animal studies, it was found to be a strong irritant and corrosive upon repeated application .

Table 2: Irritation and Sensitization Data

| Study Type | Species | Result |

|---|---|---|

| Skin Irritation Study | Rabbits | Strong Irritant |

| Dermal Sensitization Study | Guinea Pigs | Induced Sensitization |

Metabolism and Excretion

The metabolism of 3,3,5-trimethylcyclohexyl 2-aminobenzoate involves conversion to various metabolites such as salicylic acid and trimethylcyclohexanol. These metabolites are primarily excreted via urine as glucuronic acid conjugates . Understanding the metabolic pathways is crucial for assessing long-term exposure risks.

Human Health Implications

While the compound shows low acute toxicity and minimal endocrine activity, ongoing research is necessary to fully understand its long-term effects on human health. The potential for skin sensitization remains a concern for individuals exposed to products containing this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.